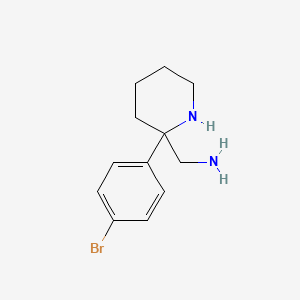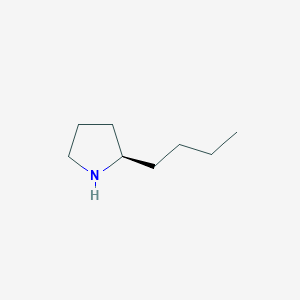
(R)-2-Butylpyrrolidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
®-2-Butylpyrrolidine is a chiral pyrrolidine derivative with a butyl group attached to the second carbon atom in the pyrrolidine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-Butylpyrrolidine typically involves the enantioselective reduction of 2-butylpyrrolidin-2-one. One common method is the use of chiral catalysts to achieve the desired enantiomeric excess. For example, asymmetric hydrogenation using a chiral rhodium catalyst can be employed to obtain ®-2-Butylpyrrolidine with high enantiomeric purity.
Industrial Production Methods
In an industrial setting, the production of ®-2-Butylpyrrolidine may involve large-scale asymmetric synthesis techniques. These methods often utilize chiral ligands and catalysts to ensure the efficient and cost-effective production of the desired enantiomer.
Analyse Chemischer Reaktionen
Types of Reactions
®-2-Butylpyrrolidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can be used to modify the pyrrolidine ring or the butyl side chain.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen atom or the carbon atoms in the pyrrolidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like alkyl halides or acyl chlorides can be employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce various reduced derivatives of ®-2-Butylpyrrolidine.
Wissenschaftliche Forschungsanwendungen
®-2-Butylpyrrolidine has several applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: The compound can be used in the study of enzyme-substrate interactions and as a ligand in biochemical assays.
Medicine: ®-2-Butylpyrrolidine derivatives have potential therapeutic applications, including as intermediates in the synthesis of pharmaceuticals.
Industry: The compound is used in the production of fine chemicals and as a precursor in the synthesis of agrochemicals.
Wirkmechanismus
The mechanism of action of ®-2-Butylpyrrolidine involves its interaction with specific molecular targets. For example, in medicinal chemistry, it may act as an inhibitor or modulator of certain enzymes or receptors. The exact pathways and targets depend on the specific application and the structure of the derivatives used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(S)-2-Butylpyrrolidine: The enantiomer of ®-2-Butylpyrrolidine, which has different stereochemistry and potentially different biological activity.
2-Methylpyrrolidine: A similar compound with a methyl group instead of a butyl group.
2-Ethylpyrrolidine: A compound with an ethyl group in place of the butyl group.
Uniqueness
®-2-Butylpyrrolidine is unique due to its specific chiral configuration and the presence of the butyl group, which can influence its reactivity and interactions with biological targets. This uniqueness makes it valuable in asymmetric synthesis and as a chiral ligand in various applications.
Eigenschaften
Molekularformel |
C8H17N |
|---|---|
Molekulargewicht |
127.23 g/mol |
IUPAC-Name |
(2R)-2-butylpyrrolidine |
InChI |
InChI=1S/C8H17N/c1-2-3-5-8-6-4-7-9-8/h8-9H,2-7H2,1H3/t8-/m1/s1 |
InChI-Schlüssel |
CKHOSERPJPIUIL-MRVPVSSYSA-N |
Isomerische SMILES |
CCCC[C@@H]1CCCN1 |
Kanonische SMILES |
CCCCC1CCCN1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


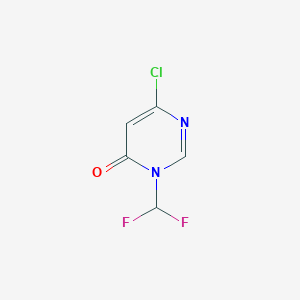
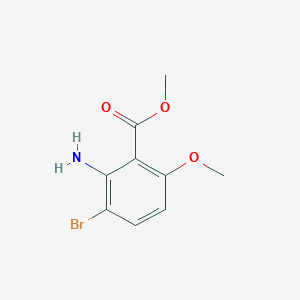

![3,3,7-Trimethylbenzo[c][1,2]oxaborol-1(3H)-ol](/img/structure/B12964349.png)
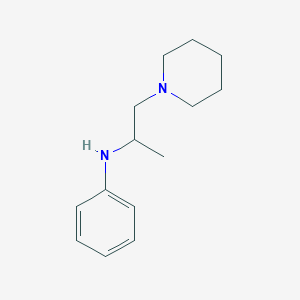
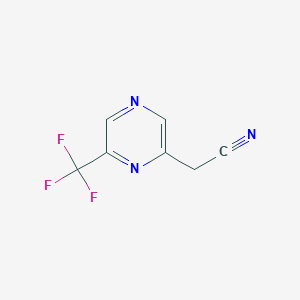
![1'-Methyl-7-nitrospiro[indoline-3,4'-piperidine]](/img/structure/B12964359.png)
![6-(3-methoxyphenyl)-6,7-dihydro-[1,3]dioxolo[4,5-g]quinolin-8(5H)-one](/img/structure/B12964364.png)
![Methyl 2-bromo-1H-pyrrolo[3,2-b]pyridine-5-carboxylate](/img/structure/B12964372.png)

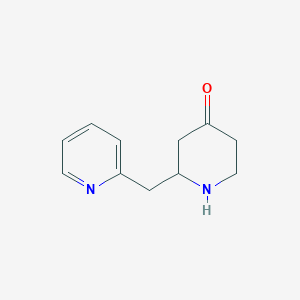
![5-(tert-Butoxycarbonyl)-[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxylic acid](/img/structure/B12964409.png)
![2-Azaspiro[3.4]octan-6-one](/img/structure/B12964412.png)
